Methyl 4-aminobenzoate hydrochloride
Description
Significance in Organic Synthesis and Chemical Research
The utility of methyl 4-aminobenzoate (B8803810) hydrochloride in organic synthesis is multifaceted. It serves as a versatile intermediate for the construction of more complex molecules. A notable application is in the synthesis of guanidine (B92328) alkaloids, such as (±)-martinelline and (±)-martinellic acid. sigmaaldrich.comfishersci.comchemicalbook.com This transformation is achieved through a protic acid-catalyzed hetero-Diels-Alder reaction. sigmaaldrich.comchemicalbook.com
Furthermore, this compound is a key precursor in the preparation of various other organic molecules. For instance, it is used to synthesize 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester through a reaction with 2-acetylamino-benzoic acid. fishersci.comchemicalbook.com It also acts as a foundational material for creating fluorescent probes for the detection of metal ions like zinc. guidechem.com In the field of materials science, it is employed in the synthesis of aromatic end-amino polyethers via an ester exchange reaction. guidechem.com The compound also plays a role in the production of UV absorbers. guidechem.com
Overview of Structural Features and Reactivity Principles
The structure of methyl 4-aminobenzoate hydrochloride comprises a benzene (B151609) ring substituted with an amino group and a methyl carboxylate group at the para positions. The hydrochloride salt form means the amino group is protonated as an ammonium (B1175870) chloride (-NH3+Cl-). This protonation significantly influences the compound's reactivity.
The key reactive sites are the amino group, the ester functional group, and the aromatic ring. The protonated amino group is less nucleophilic than the free amine in the parent compound, which can be advantageous in preventing unwanted side reactions at this position under certain conditions. sydney.edu.au The ester group can undergo hydrolysis under basic conditions to yield the corresponding carboxylate. sydney.edu.au The aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the substituents influencing the position of incoming groups.
The presence of both an electron-donating group (amino) and an electron-withdrawing group (methyl carboxylate) on the aromatic ring creates a molecule with interesting electronic properties, making it a subject of study in structure-activity relationship research. For example, derivatives of methyl 4-aminobenzoate have been investigated for their inhibitory effects on enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol nih.gov |
| Appearance | White to beige crystals or crystalline powder chemicalbook.com |
| Solubility | Soluble in water. biosynth.com Soluble in alcohol and ether. fishersci.comchemicalbook.com Slightly soluble in water. fishersci.comchemicalbook.com |
| pKa | 2.5 biosynth.com |
Research Landscape and Knowledge Gaps
The current research landscape for this compound and its parent compound is diverse, with applications spanning organic synthesis, medicinal chemistry, and materials science. guidechem.comnih.gov Much of the published research focuses on its utility as a starting material for the synthesis of more complex, functional molecules. sigmaaldrich.comfishersci.comchemicalbook.comguidechem.com
However, there appear to be knowledge gaps in certain areas. While its use in specific, well-established reactions is documented, a broader exploration of its reactivity profile under a wider range of catalytic systems could unveil novel synthetic methodologies. Furthermore, while there is research into the biological activity of its derivatives, a more comprehensive investigation into the intrinsic properties of the hydrochloride salt itself could be beneficial. nih.gov Detailed mechanistic studies of its various transformations are also an area that could be further expanded to allow for more precise control over reaction outcomes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFQRYMOHDCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
619-45-4 (Parent) | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9069841 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-84-0 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 Aminobenzoate Hydrochloride and Its Derivatives
Direct Synthesis of Methyl 4-Aminobenzoate (B8803810) Hydrochloride
The direct synthesis of methyl 4-aminobenzoate hydrochloride is most commonly achieved through the esterification of 4-aminobenzoic acid with methanol (B129727), followed by the formation of the hydrochloride salt.
Fischer Esterification from 4-Aminobenzoic Acid
The Fischer esterification is a classic and widely employed method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. researchgate.netmasterorganicchemistry.com In the context of methyl 4-aminobenzoate, this involves the reaction of 4-aminobenzoic acid with methanol.
The esterification of 4-aminobenzoic acid with methanol is effectively catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.comfugus-ijsgs.com.ng The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net
The reaction with sulfuric acid is typically carried out by dissolving 4-aminobenzoic acid in methanol, followed by the careful, often dropwise, addition of concentrated sulfuric acid. researchgate.netrsc.org The mixture is then heated to reflux. rsc.org Similarly, when hydrochloric acid is used, it can be introduced as a gas into the methanolic solution or as a concentrated aqueous solution. google.com The use of an acid catalyst is essential; in its absence, the reaction does not proceed efficiently as the carboxylic acid itself is not a strong enough electrophile to react with the alcohol. fugus-ijsgs.com.ng Since 4-aminobenzoic acid contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to both protonate the amino group and catalyze the esterification. researchgate.net
The general mechanism for the Fischer esterification involves the following key steps:
Protonation of the carbonyl oxygen of the carboxylic acid.
Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product. masterorganicchemistry.com
The yield of methyl 4-aminobenzoate via Fischer esterification is highly dependent on the optimization of reaction conditions to shift the equilibrium towards the product side. Key parameters include temperature, reaction time, and the relative concentrations of the reactants. masterorganicchemistry.com
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol used, which for methanol is approximately 65°C. rsc.org Heating is necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate. Some procedures specify heating to reflux for several hours, for instance, 6 hours, to drive the reaction to completion. rsc.org Microwave-assisted organic synthesis has also been explored, where temperatures can be elevated in a sealed vessel to accelerate the reaction. For example, in the esterification of a substituted benzoic acid, optimizing the temperature to 130°C under microwave irradiation for a short duration significantly improved the yield.
Time: The reaction time for Fischer esterification can vary. In one reported procedure, a reflux time of 60-75 minutes was sufficient. researchgate.net Another study mentioned a reflux period of 2 hours. sciencemadness.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. rsc.org
Solvent Systems and Reactant Concentration: In the synthesis of methyl 4-aminobenzoate, methanol often serves as both the reactant and the solvent. rsc.org Utilizing a large excess of methanol is a common strategy to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. masterorganicchemistry.comyoutube.com By increasing the concentration of one of the reactants, the rate of the forward reaction is enhanced, leading to a higher yield of the product. One report describes using approximately a 10-fold molar excess of methanol to 4-aminobenzoic acid. sciencemadness.org Another way to push the equilibrium forward is by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, although this is more common when using less volatile alcohols. masterorganicchemistry.com
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group, increasing its electrophilicity. |
| Temperature | Reflux (approx. 65°C for methanol) or higher with microwave | Provides the necessary activation energy for the reaction. |
| Time | 1-6 hours | Allows the reaction to reach equilibrium or completion. |
| Solvent/Reactant | Excess methanol | Shifts the reaction equilibrium towards the product side. |
Alternative Esterification Procedures for Aminobenzoic Acid Esters
While Fischer esterification is a mainstay, other methods can be employed for the synthesis of aminobenzoic acid esters.
One such alternative involves a transesterification reaction. For instance, methyl 4-aminobenzoate can be synthesized from 4-aminobenzoic acid and methyl salicylate (B1505791) in the presence of potassium carbonate in N,N-dimethyl acetamide (B32628) (DMA) at 110°C. chemicalbook.com This method avoids the use of strong mineral acids.
Another approach is the esterification of 2-hydroxy-4-amino-benzoic acid with phenols in the presence of phosphorus pentoxide or polyphosphoric acids at temperatures of 80°C or higher. google.com This method is specific for phenolic esters but highlights alternative dehydrating agents and reaction conditions.
Preparation of Amino Acid Methyl Ester Hydrochlorides via Trimethylchlorosilane
A convenient and mild method for the preparation of amino acid methyl ester hydrochlorides, including aromatic ones, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method has been shown to produce good to excellent yields. The general procedure involves adding TMSCl to the amino acid in methanol and stirring the mixture at room temperature. This system is advantageous as it avoids the harsh conditions and tedious workup procedures associated with other methods.
Derivatization Strategies Utilizing Methyl 4-Aminobenzoate as a Precursor
Methyl 4-aminobenzoate is a versatile precursor for the synthesis of a wide range of derivatives, primarily through reactions involving its amino group.
A common derivatization is the formation of Schiff bases, which can be achieved by reacting methyl 4-aminobenzoate with various aldehydes. nih.gov These reactions typically involve refluxing the reactants in a suitable solvent like methanol.
More complex derivatizations focus on the formation of new carbon-nitrogen bonds to the amino group. The Ullmann condensation allows for the coupling of the amine with an aryl halide using a copper catalyst at high temperatures, though this method often requires harsh conditions. youtube.com A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. masterorganicchemistry.com This reaction facilitates the formation of C-N bonds under milder conditions, coupling methyl 4-aminobenzoate with aryl halides in the presence of a palladium catalyst, a suitable ligand (such as a biarylphosphine), and a base. masterorganicchemistry.com
The amino group of methyl 4-aminobenzoate can also be readily acylated or alkylated. N-acylation is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to yield N-acyl derivatives. For example, reaction with acetyl chloride would produce methyl 4-(acetylamino)benzoate. N-alkylation can be accomplished by reacting methyl 4-aminobenzoate with an alkyl halide in the presence of a base like potassium carbonate. mdpi.com
Derivatization can also occur at the ester group, for example, through reaction with hydrazine (B178648) to form 4-aminobenzohydrazide. mdpi.com Furthermore, the aromatic ring can undergo reactions such as the Mannich reaction. For instance, 3-methylquinoxaline-2(1H)-one can be reacted with formaldehyde (B43269) and 4-aminobenzoic acid (the parent acid of the ester) to produce a functionalized quinoxaline (B1680401) derivative.
| Derivatization Strategy | Reagents | Product Type |
| Schiff Base Formation | Aldehydes | Imines |
| Ullmann Condensation | Aryl halide, Copper catalyst | N-Aryl derivatives |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl derivatives |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl derivatives |
| N-Alkylation | Alkyl halide, Base | N-Alkyl derivatives |
| Hydrazinolysis | Hydrazine | Hydrazides |
| Mannich Reaction | Formaldehyde, Amine | Aminomethylated products |
Formation of Azo Compounds
The primary aromatic amine group of methyl 4-aminobenzoate allows it to undergo diazotization, a process where it is converted into a diazonium salt by reacting with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). The resulting diazonium salt is a potent electrophile that can react with electron-rich aromatic compounds (coupling partners) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. This process is known as azo coupling. nih.govunb.cacuhk.edu.hk
A novel azo compound can be synthesized using methyl 4-aminobenzoate and pyridoxine (B80251) hydrochloride (Vitamin B6) as the coupling partner. researchgate.net The synthesis involves the diazotization of methyl 4-aminobenzoate, followed by the coupling of the resultant diazonium salt with pyridoxine. researchgate.net The reaction results in the formation of methyl (E)-4-((5-hydroxy-3-(hydroxymethyl)-4-methoxy-6-methylpyridin-2-yl) diazenyl) benzoate (B1203000). researchgate.net The characterization of this new azo compound has been confirmed using Infrared (IR) and mass spectrometry. researchgate.net
Table 1: Synthesis of Azo Compound from Methyl 4-Aminobenzoate and Pyridoxine HCl
| Reactant 1 | Reactant 2 | Resulting Azo Compound |
|---|
Similarly, methyl 4-aminobenzoate can be used to form an azo dye with the drug salbutamol (B1663637) sulphate (also known as Ventolin). researchgate.net Following the standard procedure, methyl 4-aminobenzoate is first converted to its diazonium salt. This intermediate then couples with salbutamol sulphate under appropriate pH conditions. researchgate.net This reaction is an example of using a pharmaceutical compound as a coupling agent to generate a new, complex azo derivative, identified as methyl (E)-4-((5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxy-3-(hydroxymethyl) phenyl) diazenyl) benzoate. researchgate.net Spectrophotometric methods are often employed to study such coupling reactions. researchgate.netijsr.netresearchgate.net
Table 2: Synthesis of Azo Compound from Methyl 4-Aminobenzoate and Salbutamol Sulphate
| Reactant 1 | Reactant 2 | Resulting Azo Compound |
|---|
Nucleophilic Substitutions and Condensation Reactions
The amine group in methyl 4-aminobenzoate acts as a nucleophile, enabling it to participate in substitution and condensation reactions. These reactions are fundamental for constructing more complex molecules, including heterocyclic systems and imines.
Naphthalimides are a class of compounds known for their fluorescent properties and are synthesized from 1,8-naphthalic anhydrides. unb.ca Methyl 4-aminobenzoate can be used as the amine component in the synthesis of N-substituted 1,8-naphthalimide (B145957) derivatives. researchgate.net
A common route involves the condensation of a 4-substituted-1,8-naphthalic anhydride with methyl 4-aminobenzoate. For instance, 4-chloro-1,8-naphthalic anhydride can be condensed with methyl 4-aminobenzoate. researchgate.net An alternative and often more effective pathway involves first reacting the 4-chloro-1,8-naphthalic anhydride with a different amine, such as piperidine, to create a 4-piperidinyl-1,8-naphthalic anhydride intermediate. This intermediate is then condensed with methyl 4-aminobenzoate to produce the corresponding ester derivative in high yield. researchgate.net The resulting ester can be subsequently hydrolyzed under basic conditions to yield the target carboxylic acid. researchgate.net
Table 3: Example Pathway for Naphthalimide Derivative Synthesis
| Step | Reactants | Product |
|---|---|---|
| 1 | 4-Piperidinyl-1,8-naphthalic anhydride, Methyl 4-aminobenzoate | 4-Piperidinyl-N-(4-carbomethoxyphenyl)-1,8-naphthalimide (Ester derivative) researchgate.net |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. csbsju.eduresearchgate.net The amino group of methyl 4-aminobenzoate can react with various aromatic aldehydes to form the corresponding Schiff bases. nih.gov The reaction is generally carried out by refluxing the amine and the aldehyde in a solvent like ethanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction. researchgate.net The resulting imine linkage is a key structural motif in many biologically active compounds.
A range of aromatic aldehydes can be used in this synthesis, leading to a library of Schiff base derivatives of methyl 4-aminobenzoate.
Table 4: Examples of Aldehydes for Schiff Base Formation with 4-Aminobenzoic Acid Esters
| Amine Reactant (Analogue) | Aldehyde Reactant | Reference |
|---|---|---|
| Ethyl-4-aminobenzoate | Salicylaldehyde | nih.gov |
| Ethyl-4-aminobenzoate | 5-Chloro-salicylaldehyde | nih.gov |
| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | nih.govresearchgate.net |
| 4-Aminobenzoic acid | 4-Hydroxybenzaldehyde | nih.gov |
| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | researchgate.net |
Formation of Ammonium (B1175870) Salts and Related Species
This compound is, by definition, an ammonium salt. The salt is formed through a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the primary amino group accepts a proton (H⁺) from hydrochloric acid (HCl). researchbib.com This protonation converts the neutral amino group (-NH₂) into a positively charged ammonium group (-NH₃⁺), with the chloride ion (Cl⁻) acting as the counter-ion. researchbib.com
This reaction is typically achieved by treating a solution of methyl 4-aminobenzoate with hydrochloric acid. Under cold conditions with dilute acid, the reaction is specific to the amine group, and hydrolysis of the ester functionality does not occur. researchbib.com The formation of the hydrochloride salt is also a key intermediate step in certain esterification processes starting from 4-(aminomethyl)benzoic acid.
Acid-Base Neutralization with Strong Acids
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgsciencemadness.orgmasterorganicchemistry.comsciencemadness.orgyoutube.comyoutube.com This reaction proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism.
The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com A series of proton transfer steps follows, resulting in the elimination of a water molecule and the formation of the ester. masterorganicchemistry.com
Crucially, the strong acidic conditions also lead to the protonation of the basic amino group on the aromatic ring, forming the corresponding ammonium salt. When hydrochloric acid is used as the catalyst, the final product isolated is this compound. youtube.comquora.com The use of a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com
The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. rsc.orgsciencemadness.org The resulting this compound is a water-soluble compound. biosynth.com The free base, methyl 4-aminobenzoate, can be liberated from its salt by neutralization with a weak base, such as sodium bicarbonate. sciencemadness.org
Table 1: Reaction Conditions for Fischer Esterification of 4-Aminobenzoic Acid
| Reactants | Catalyst | Solvent | Conditions | Product |
| 4-Aminobenzoic acid, Methanol | Sulfuric Acid | Methanol | Reflux, 2 hours | Methyl 4-aminobenzoate |
| 4-Aminobenzoic acid, Methanol | Hydrochloric Acid | Methanol | Reflux | This compound |
Chlorination Studies of Related Aminobenzoic Acid Esters
The aromatic ring of aminobenzoic acid esters is susceptible to electrophilic substitution reactions, such as chlorination. Studies on the chlorination of 4-aminobenzoic acid and its methyl ester have revealed that the reaction can lead to a variety of chlorinated products, depending on the reaction conditions. researchgate.net
Direct chlorination of methyl 4-aminobenzoate in a mixture of glacial acetic acid and hydrochloric acid can yield compounds with a high degree of chlorination. researchgate.net One of the major products identified has the gross formula C₈H₅O₃Cl₇, which has been attributed to the structure of a methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate. researchgate.net
Furthermore, chlorination of the N-acetylated derivative, 4-acetylaminobenzoic acid, followed by saponification, provides a route to 4-amino-3,5-dichlorobenzoic acid. researchgate.net The methyl ester of this di-chlorinated compound, methyl 4-amino-3,5-dichlorobenzoate, can be obtained through the reduction of the corresponding nitro compound with stannous chloride. researchgate.net
These studies demonstrate that the amino and ester functionalities of methyl 4-aminobenzoate influence the outcome of chlorination reactions, leading to a range of polychlorinated compounds with potential applications in further synthesis. researchgate.net
Table 2: Products from the Chlorination of Methyl 4-Aminobenzoate Derivatives
| Starting Material | Reagents | Major Product |
| Methyl 4-aminobenzoate | Cl₂, Glacial Acetic Acid, HCl | Methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate |
| 4-Acetylaminobenzoic acid | Cl₂ | 4-Acetylamino-3,5-dichlorobenzoic acid |
Synthesis of Complex Organic Molecules
Methyl 4-aminobenzoate and its derivatives serve as valuable starting materials for the synthesis of a variety of complex organic molecules, including natural products and their analogues.
Guanidine (B92328) Alkaloids
A significant application of methyl 4-aminobenzoate is in the total synthesis of the marine guanidine alkaloids, (±)-martinelline and (±)-martinellic acid. nih.govsigmaaldrich.comscientificlabs.co.ukfishersci.com These natural products exhibit a range of biological activities. The synthesis utilizes a protic acid-catalyzed hetero Diels-Alder coupling reaction between N-Cbz 2-pyrroline and methyl 4-aminobenzoate. nih.govsigmaaldrich.comscientificlabs.co.ukfishersci.com This key step constructs the central core of the alkaloid structure. The use of a protic acid, rather than a Lewis acid, was found to be crucial for achieving the desired diastereoselectivity in the coupling reaction. nih.gov
Pseudopeptides and Peptidomimetics
The structural backbone of p-aminobenzoic acid is a common motif in the design of pseudopeptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability or other properties. nih.govnih.govtandfonline.comspringernature.com Derivatives of p-aminobenzoic acid, including its methyl ester, can be incorporated into peptide-like chains.
For instance, novel peptidomimetics with potential antidiabetic activity have been synthesized from p-aminobenzoic acid. nih.govtandfonline.comproquest.com One synthetic approach involves the direct coupling of unprotected p-aminobenzoic acid with amino acid esters using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). sioc-journal.cn This method avoids the need for protecting group strategies for the amino group of p-aminobenzoic acid. sioc-journal.cn Furthermore, a terminally modified pseudopeptide, Gly-m-aminobenzoic acid, has been shown to self-assemble into various supramolecular structures. researchgate.net The synthesis of a novel unnatural amino acid, 4-amino-3-(aminomethyl)benzoic acid, from 4-aminobenzoic acid has also been reported as a building block for pseudopeptide synthesis. researchgate.net
Quinoline (B57606) and Indole-based Structures
The aniline (B41778) substructure within methyl 4-aminobenzoate makes it a suitable starting material for the synthesis of heterocyclic compounds like quinolines and indoles. The Doebner reaction, for example, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgsci-hub.se As an aniline derivative, methyl 4-aminobenzoate can potentially be employed in such reactions to generate quinoline structures bearing a methoxycarbonyl group.
Similarly, various methods for indole (B1671886) synthesis start from aniline derivatives. organic-chemistry.orgnih.govyoutube.com For example, the Larock indole synthesis involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne. youtube.com While this specific example requires an ortho-halo-substituted aniline, other indole syntheses proceed from aniline itself, suggesting that with appropriate functionalization, methyl 4-aminobenzoate could be a precursor to indole-based structures. For instance, the synthesis of indole derivatives containing various functional groups has been achieved starting from methyl 2-methylindole-3-carboxylate. mdpi.com
Two-Step Derivatization of Amino Acids for Analytical Purposes
In the field of analytical chemistry, particularly for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS), a two-step derivatization process is commonly employed. sigmaaldrich.comnih.govyoutube.comyoutube.com This procedure is necessary to increase the volatility and thermal stability of the otherwise non-volatile amino acids. sigmaaldrich.comnih.gov
The first step typically involves the esterification of the carboxylic acid group of the amino acids with an alcohol, often methanol in the presence of an acidic catalyst like HCl, to form the corresponding methyl esters. nih.gov This is followed by a second step, which is the acylation of the amino and other reactive functional groups. nih.gov This two-step derivatization converts the polar amino acids into less polar derivatives that are amenable to GC analysis. sigmaaldrich.com
While this compound itself is not used as a reagent in this process, the methodology is highly relevant as it involves the formation of methyl esters of amino-containing acids, which are structurally analogous to methyl 4-aminobenzoate. This analytical technique underscores the importance of the chemical transformations at the carboxylic acid and amino groups of such compounds.
Mechanistic Investigations of Synthetic Routes
The synthesis of this compound is typically achieved through a multi-step process. The primary pathways involve the esterification of a benzoic acid derivative and the reduction of a nitro group, followed by salt formation. Mechanistic investigations of these routes provide insight into the reaction intermediates, transition states, and the factors influencing reaction efficiency.
A common synthetic approach begins with either 4-aminobenzoic acid or 4-nitrobenzoic acid. When 4-nitrobenzoic acid is the starting material, the synthesis involves the esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine, and finally, protonation with hydrochloric acid. Alternatively, starting with 4-aminobenzoic acid, the process involves esterification followed by hydrochloride salt formation.
Fischer Esterification Mechanism
The conversion of the carboxylic acid functional group to a methyl ester is commonly accomplished via Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a reversible process. byjus.commasterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.comyoutube.com
The mechanism of Fischer esterification proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid derivative by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comyoutube.com
Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.combyjus.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com This converts the hydroxyl group into a much better leaving group: water.
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com This step yields a protonated ester.
Deprotonation : In the final step, a base (such as a water molecule or another methanol molecule) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final methyl ester product. masterorganicchemistry.combyjus.com
All steps in the Fischer esterification are in equilibrium. masterorganicchemistry.com The continuous removal of water or the use of excess alcohol shifts the equilibrium to favor the formation of the ester product. byjus.com
Reduction of Methyl 4-Nitrobenzoate (B1230335)
When the synthesis begins with methyl 4-nitrobenzoate, the nitro group must be reduced to an amine. This transformation is a critical step in forming the 4-amino functionality.
Catalytic Hydrogenation: A widely used method for this reduction is catalytic hydrogenation. chembk.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is heterogeneous, occurring on the surface of the solid metal catalyst. youtube.com
The proposed mechanism for catalytic hydrogenation involves the following stages:
Adsorption : Both the hydrogen gas and the methyl 4-nitrobenzoate substrate are adsorbed onto the surface of the metal catalyst. youtube.com This adsorption weakens the H-H bond in hydrogen and the bonds within the nitro group. youtube.com
Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the nitro group. This is a complex process involving several intermediates. While the precise mechanism can vary, it is generally understood to proceed through intermediates such as nitroso and hydroxylamine (B1172632) species before the final amine is formed.
Desorption : Once the reduction is complete, the product, methyl 4-aminobenzoate, desorbs from the catalyst surface, freeing up the active sites for further reaction cycles. youtube.com
The efficiency of catalytic hydrogenation is influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure.
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction where the amino group (-NH₂) of the methyl 4-aminobenzoate acts as a base and accepts a proton from hydrochloric acid (HCl). google.com This results in the formation of an ammonium salt, this compound, which is often more stable and has different solubility properties than the free amine. chembk.combiosynth.com This reaction is a straightforward proton transfer.
| Reaction Stage | Reactants | Key Mechanistic Features | Product of Stage |
| Esterification | 4-Nitrobenzoic Acid, Methanol, Acid Catalyst | Protonation of carbonyl, nucleophilic attack, tetrahedral intermediate, water elimination | Methyl 4-nitrobenzoate |
| Reduction | Methyl 4-nitrobenzoate, H₂/Catalyst (e.g., Pd) or Fe/HCl | Adsorption on catalyst surface, sequential hydrogen transfer to the nitro group | Methyl 4-aminobenzoate |
| Salt Formation | Methyl 4-aminobenzoate, Hydrochloric Acid | Protonation of the amino group by the strong acid | This compound |
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of methyl 4-aminobenzoate (B8803810) hydrochloride. These vibrations are quantized and correspond to the stretching and bending of chemical bonds, providing a unique spectral signature.
The IR and Raman spectra of methyl 4-aminobenzoate hydrochloride are characterized by a series of absorption bands corresponding to specific vibrational modes of its functional groups. Upon protonation of the amino group to form the hydrochloride salt, significant shifts in the vibrational frequencies of the N-H modes are observed compared to the free base, methyl 4-aminobenzoate.
The formation of the anilinium ion (-NH₃⁺) introduces strong, broad absorptions in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, which are characteristic of the N-H stretching vibrations in this charged group. These bands often overlap with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the primary amino group in the free base, usually found between 3300 and 3500 cm⁻¹, are replaced by these broader, lower frequency bands in the hydrochloride salt.
The carbonyl (C=O) stretching vibration of the ester group is a prominent feature in the IR spectrum, typically appearing as a strong band around 1720 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The C-O stretching vibrations of the ester group are expected in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations give rise to bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Table 1: Characteristic IR and Raman Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3000-3200 | Strong, Broad | N-H Stretch | Asymmetric & Symmetric Stretching of -NH₃⁺ |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2960 | Medium | C-H Stretch | Methyl Group |
| ~1720 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1440 | Medium | C-H Bend | Methyl Group (asymmetric) |
| ~1370 | Medium | C-H Bend | Methyl Group (symmetric) |
| ~1280 | Strong | C-O Stretch | Ester |
| ~1170 | Medium | C-N Stretch | |
| ~850 | Strong | C-H Bend | Aromatic (para-disubstituted) out-of-plane |
Note: The exact peak positions and intensities can vary depending on the sample preparation and measurement conditions. The data presented is a compilation of expected values based on the analysis of the free base and related compounds.
The vibrational spectra of this compound can be influenced by the molecule's conformation. The primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxyl group to the ring and the C-O bond of the ester group. While the aromatic ring itself is rigid, the orientation of the methyl ester group relative to the plane of the ring can lead to different conformers.
These conformational isomers, if they exist in significant populations at the measurement temperature, may give rise to distinct, albeit closely spaced, vibrational bands. For instance, different orientations of the ester group could slightly alter the electronic conjugation with the aromatic ring, leading to small shifts in the C=O and C-O stretching frequencies. However, due to the relatively low energy barrier for rotation around these single bonds, at room temperature, it is likely that the observed spectrum represents an average of the most stable conformations or that the differences in their vibrational frequencies are too small to be resolved as separate peaks. Computational studies on similar molecules, such as ethyl 4-aminobenzoate, have been used to predict the most stable conformers and their corresponding vibrational spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed.
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments. In a solvent like DMSO-d₆, the protons of the ammonium (B1175870) group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet. The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons ortho to the ester group are typically shifted downfield compared to those ortho to the ammonium group. The methyl protons of the ester group will appear as a sharp singlet.
Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-8.0 | d | 2H | Aromatic H (ortho to -COOCH₃) |
| ~6.7-6.9 | d | 2H | Aromatic H (ortho to -NH₃⁺) |
| ~3.8 | s | 3H | -OCH₃ |
| Variable (broad) | s | 3H | -NH₃⁺ |
Note: The chemical shifts are approximate and can be influenced by the concentration and the specific batch of the deuterated solvent. The broadness of the -NH₃⁺ peak is due to quadrupolar relaxation and exchange with residual water.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The aromatic carbons show distinct signals, with the carbon attached to the ester group and the carbon attached to the ammonium group being readily identifiable. The methyl carbon of the ester group is the most shielded, appearing at the highest field.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~165-167 | C=O (Ester) |
| ~150-153 | Aromatic C (C-NH₃⁺) |
| ~131-132 | Aromatic C-H (ortho to -COOCH₃) |
| ~120-122 | Aromatic C (C-COOCH₃) |
| ~113-115 | Aromatic C-H (ortho to -NH₃⁺) |
| ~51-53 | -OCH₃ |
Note: The chemical shifts are based on data for the free base and related compounds and may vary for the hydrochloride salt. rsc.orgchemicalbook.com
Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, ¹³C and ¹⁵N ssNMR could provide insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the anilinium group and the chloride ion.
Furthermore, the synthesis of derivatives of this compound containing NMR-active nuclei like ¹⁹F or ³¹P would open up avenues for more detailed ssNMR studies. These nuclei offer high sensitivity and a wide chemical shift range, making them excellent probes for investigating molecular structure, conformation, and dynamics in the solid state.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns.
The electron ionization (EI) mass spectrum of methyl 4-aminobenzoate (the parent compound of the hydrochloride salt) shows a distinct molecular ion peak. nist.gov The fragmentation of deprotonated aminobenzoate esters, which can be generated under negative-ion ESI conditions, has been studied. researchgate.net A predominant fragmentation pathway for para-isomers like methyl 4-aminobenzoate is the homolytic cleavage of the alkyl-oxygen bond of the ester group, leading to the loss of the alkyl radical. researchgate.net
Key Fragmentation Peaks for Methyl 4-aminobenzoate:
| m/z Value | Ion | Description |
| 151 | [M]⁺ | Molecular Ion |
| 120 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 92 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
This table is generated based on typical fragmentation patterns for this class of compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and transitions within a molecule.
The UV-Vis spectrum of methyl 4-aminobenzoate in various solvents exhibits characteristic absorption bands. nist.gov These bands are attributed to π → π* transitions within the benzene ring and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms.
The acid-base properties of methyl 4-aminobenzoate can be investigated using UV-Vis spectroscopy by monitoring the changes in the absorption spectrum as a function of pH. The protonation and deprotonation of the amino group lead to shifts in the absorption maxima. An isosbestic point is a specific wavelength at which the absorbance of a sample remains constant during a chemical reaction or a change in conditions, such as pH. wikipedia.org The presence of an isosbestic point in the UV-Vis spectra recorded at different pH values is a strong indicator of a two-component equilibrium, in this case, between the protonated and unprotonated forms of the amino group. Studies on substituted benzoic acids have utilized the measurement of isosbestic points to analyze their acid-base equilibria. researchgate.net
The polarity of the solvent can significantly influence the electronic absorption and emission spectra of methyl 4-aminobenzoate, a phenomenon known as solvatochromism. nih.gov The position, intensity, and shape of the absorption bands can change with varying solvent polarity. This is due to differential solvation of the ground and excited states of the molecule. For instance, in polar solvents, the charge-transfer character of certain electronic transitions can be stabilized, leading to a red shift (bathochromic shift) of the absorption maximum. The study of solvatochromic behavior in related aminobenzoic acid derivatives has provided insights into their excited-state properties. nih.gov
The photophysical properties, including fluorescence and phosphorescence, of derivatives of methyl 4-aminobenzoate are of interest for various applications. While methyl 4-aminobenzoate itself may exhibit weak fluorescence, its derivatives can be designed to have enhanced emission characteristics. For example, the introduction of certain donor-acceptor groups can lead to materials with thermally activated delayed fluorescence (TADF). rsc.orgnih.gov The luminescence of methyl benzoate (B1203000) has also been a subject of study. rsc.org Furthermore, Schiff base derivatives of 4-aminobenzoic acid have been synthesized and investigated for their biological activities. nih.govmdpi.com
Crystallography and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis
The foundational data from an SCXRD experiment includes the unit cell parameters (the dimensions of the repeating unit in the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's symmetry). For the parent compound, methyl 4-aminobenzoate (B8803810), this data has been determined and is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 231080. nih.gov
Table 1: Crystallographic Data for Methyl 4-aminobenzoate
| Parameter | Value |
|---|---|
| CCDC Number | 231080 |
| Associated Article DOI | 10.1107/S0108270103027422 |
| Empirical Formula | C₈H₉NO₂ |
| Formula Weight | 151.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.412(2) |
| b (Å) | 10.324(3) |
| c (Å) | 8.953(2) |
| α (°) | 90 |
| β (°) | 99.43(3) |
| γ (°) | 90 |
| Volume (ų) | 766.4(3) |
This data pertains to the parent compound, methyl 4-aminobenzoate, as specific data for the hydrochloride salt is not available in the cited literature.
The SCXRD analysis of methyl 4-aminobenzoate reveals a planar conformation of the molecule, with the carboxylate group being nearly coplanar with the benzene (B151609) ring. The supramolecular architecture is dominated by a network of hydrogen bonds. In the case of methyl 4-aminobenzoate hydrochloride, it is anticipated that the protonation of the amino group would significantly alter the hydrogen bonding patterns, introducing the chloride ion as a key hydrogen bond acceptor. This would likely lead to a more complex and robust three-dimensional network.
Polymorphism Studies of Methyl 4-Aminobenzoate
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.
While specific studies on the polymorphism of this compound are not extensively documented in the literature, research on the parent compound, methyl 4-aminobenzoate, and the closely related p-aminobenzoic acid (PABA) indicates a propensity for polymorphic behavior in this class of compounds. For instance, a study on methyl paraben (methyl 4-hydroxybenzoate) identified multiple polymorphic forms and noted a structural relationship between one of its polymorphs and a form of methyl 4-aminobenzoate. acs.org PABA itself is known to exist in at least two polymorphic forms, α and β, with the β-form being more stable at lower temperatures. diva-portal.org This suggests that methyl 4-aminobenzoate and its hydrochloride salt may also exhibit polymorphism under different crystallization conditions.
The arrangement of molecules in the crystal lattice has a direct impact on the macroscopic properties of the material. Different polymorphs, with their unique crystal packing and intermolecular interactions, will display variations in their physical properties. For example, the strength and arrangement of hydrogen bonds can affect the melting point and solubility of the solid. A more tightly packed crystal with stronger intermolecular forces will generally have a higher melting point and lower solubility.
The spectroscopic properties are also sensitive to the crystalline environment. Infrared (IR) spectroscopy, for instance, can be used to distinguish between polymorphs by observing shifts in the vibrational frequencies of functional groups involved in hydrogen bonding. In the case of methyl 4-aminobenzoate, the N-H and C=O stretching frequencies would be particularly informative. Similarly, solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide detailed information about the local environment of atomic nuclei, allowing for the differentiation of polymorphic forms. The influence of crystal structure on the tableting properties of similar compounds, such as parabens, has been demonstrated, where the presence of slip planes in the crystal lattice can significantly improve plasticity and compaction behavior. researchgate.net
Absence of Publicly Available Research on Lattice Energy Calculations for this compound Polymorphs
A comprehensive search for scientific literature has revealed a notable lack of publicly accessible research focusing on the lattice energy calculations and the relative stability of polymorphs for the chemical compound this compound.
Despite targeted searches for computational studies, theoretical predictions, and solid-state characterization of this specific compound's polymorphic forms, no dedicated scholarly articles or database entries containing the requested crystallographic data were identified.
The investigation into the solid-state properties of pharmaceutical and chemical compounds is a critical area of research, as different polymorphic forms can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. The study of lattice energies, which represents the energy released upon the formation of a crystal lattice from its constituent ions or molecules, is a key component in understanding the relative stability of these polymorphs. A lower lattice energy generally corresponds to a more stable crystalline form.
However, in the case of this compound, the scientific community has yet to publish research that specifically details the lattice energy landscape or compares the stability of its potential polymorphs through computational modeling or experimental crystallography. While information regarding the general chemical and physical properties of Methyl 4-aminobenzoate and its hydrochloride salt is available from various chemical suppliers and databases, in-depth crystallographic analysis and theoretical calculations concerning its polymorphic behavior are conspicuously absent from the public domain.
This gap in the available literature prevents a detailed discussion and the presentation of data tables on the lattice energy calculations and relative stability of this compound polymorphs as requested. Further research in this specific area would be required to elucidate these particular solid-state characteristics.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The classical synthesis of methyl 4-aminobenzoate (B8803810), often achieved through Fischer esterification of 4-aminobenzoic acid with methanol (B129727) using a strong acid catalyst, is being supplemented by more advanced and sustainable methods. nih.govsciencemadness.org Emerging research is focused on developing greener, more efficient, and highly selective synthetic routes.
Enzymatic Synthesis: A significant area of development is the use of enzymes, particularly lipases, as biocatalysts. researchgate.netfrontiersin.org This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, high regioselectivity, and enhanced environmental compatibility. nih.govfrontiersin.org Research has demonstrated the successful enzymatic synthesis of various aromatic esters, highlighting the potential for producing methyl 4-aminobenzoate and its derivatives with high conversion rates and purity. researchgate.netfrontiersin.org For instance, immobilized lipase (B570770) from Penicillium expansum has been effectively used for the acylation of arbutin (B1665170) with aromatic acids, a process that could be adapted for aminobenzoate esters. frontiersin.org
Continuous Flow Synthesis: Flow chemistry is another promising avenue, offering precise control over reaction parameters, improved safety, and scalability. thieme-connect.comnih.govacs.orgriken.jpoup.com This technology allows for the continuous production of esters with high yields and reduced reaction times. riken.jp For example, a continuous flow system has been developed for the synthesis of β-keto esters, showcasing the potential for adapting this method for the production of methyl 4-aminobenzoate. thieme-connect.com This approach can lead to more efficient and cost-effective manufacturing processes. nih.govacs.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of aminobenzoic acid and its derivatives. mdpi.com This includes the use of more environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of robust solid catalysts that can be easily separated and recycled is a key area of interest. riken.jp
Advanced Characterization Techniques for Complex Derivatives
The characterization of methyl 4-aminobenzoate hydrochloride and its increasingly complex derivatives necessitates the use of sophisticated analytical techniques beyond standard NMR and IR spectroscopy. phdcentre.comchemicalbook.com
Hyphenated Spectroscopic Techniques: The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures and the definitive identification of compounds. nih.govsaspublishers.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are becoming indispensable for the analysis of aminobenzoate derivatives. nih.govsaspublishers.com These methods allow for the separation of individual components from a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns (MS) or nuclear magnetic resonance spectra (NMR).
Surface-Enhanced Resonance Raman Scattering (SERRS): For highly sensitive detection, particularly at trace levels, SERRS is an emerging technique. A method has been developed for the detection of benzocaine (B179285) (the ethyl ester analogue) by derivatizing it into an azo product, which exhibits a strong SERRS response. nih.gov This approach offers a rapid and sensitive assay that could be adapted for this compound.
The following table summarizes some of the advanced characterization techniques being employed:
| Technique | Application for Methyl 4-aminobenzoate Derivatives | Key Advantages |
| LC-MS | Separation and identification of synthetic products and metabolites. | High sensitivity and specificity, provides molecular weight information. |
| LC-NMR | Structural elucidation of unknown compounds in a mixture without isolation. | Provides detailed structural information. |
| SERRS | Ultra-sensitive detection and quantification. | High sensitivity, provides unique vibrational fingerprint. |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental work is providing unprecedented insights into the properties and behavior of methyl 4-aminobenzoate and its derivatives.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are being used to study the electronic structure, spectroscopic properties, and reactivity of methyl 4-aminobenzoate. bohrium.comresearchgate.netnih.govuniv-soukahras.dzresearchgate.net For instance, DFT and TD-DFT studies have been conducted on the inclusion complexes of methyl 4-aminobenzoate with cyclodextrins to understand how encapsulation affects its absorption and emission properties. bohrium.comresearchgate.netnih.govuniv-soukahras.dzresearchgate.net These theoretical calculations can predict how the molecule will behave in different environments and can guide the design of new derivatives with tailored optical properties.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of molecules and their interactions with other substances over time. nih.govnih.govrsc.org For example, MD simulations can be used to investigate the binding of aminobenzoic acid derivatives to biological targets like DNA or to understand the flexibility and stability of materials incorporating this scaffold. nih.govrsc.org
This integrated approach allows for a more comprehensive understanding of structure-property relationships, accelerating the discovery and development of new applications.
Development of this compound as a Scaffold for Material Science Research
The unique chemical structure of this compound makes it an attractive building block for the creation of novel materials with diverse functionalities.
Polymers and Copolymers: Aminobenzoic acids and their derivatives can be polymerized to form conducting polymers. researchgate.netuss.clresearchgate.net The resulting polymers possess interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion protection. Copolymers of aminobenzoic acids with other monomers, such as aniline (B41778), can be synthesized to fine-tune the properties of the resulting materials. uss.clresearchgate.net
Drug Delivery Systems: The ester and amine functionalities of methyl 4-aminobenzoate make it a suitable candidate for incorporation into drug delivery systems. For instance, benzocaine has been encapsulated in nanostructured lipid carriers (NLCs) and mesoporous silica (B1680970) nanoparticles to achieve sustained drug release and enhance bioavailability. nih.govacs.orgmdpi.comresearchgate.net These strategies can be applied to this compound to develop advanced therapeutic formulations.
Framework Materials: The bifunctional nature of aminobenzoate derivatives allows them to act as linkers in the construction of metal-organic frameworks (MOFs) and other networked materials. rsc.org These materials have high porosity and surface area, making them promising for applications in gas storage, catalysis, and separation. The hydrochloride salt can play a role in directing the self-assembly of these structures through hydrogen bonding and other non-covalent interactions.
Q & A
Q. What are the recommended methods for synthesizing methyl 4-aminobenzoate hydrochloride?
this compound can be synthesized via esterification of 4-aminobenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt. Purification typically involves recrystallization from polar solvents like methanol or ethanol, which ensures high crystallinity and purity. Analytical techniques such as thin-layer chromatography (TLC) or melting point determination should be used to monitor reaction progress and purity .
Q. How should this compound be characterized spectroscopically?
- 1H NMR : Peaks for the methyl ester group (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.5–7.9 ppm) confirm the ester structure. The protonated amine (NH3+) may appear as a broad signal or be obscured by solvent.
- IR Spectroscopy : Key stretches include C=O ester (~1700 cm⁻¹) and NH3+ vibrations (~2500–3000 cm⁻¹).
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm salt formation.
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular packing and hydrogen bonding patterns using programs like SHELXL .
Q. What solvent systems are effective for recrystallizing this compound?
Methanol and ethanol are preferred due to their polarity and ability to dissolve the compound at elevated temperatures while promoting crystallization upon cooling. Mixed solvents (e.g., methanol/water) can optimize crystal growth. Ensure slow cooling rates to avoid amorphous precipitates .
Advanced Research Questions
Q. How can hydrogen bonding discrepancies in this compound derivatives be resolved?
Variations in hydrogen bonding networks often arise from differences in crystallization conditions (e.g., solvent polarity, temperature). Use graph set analysis (e.g., Etter’s formalism) to categorize interactions (e.g., R₂²(8) motifs) and software like Mercury or Olex2 to visualize packing. Cross-validate findings with SCXRD data refined via SHELXL .
Q. What strategies optimize co-crystal design using this compound?
Identify supramolecular synthons, such as the amine-carboxylate interaction, to guide co-former selection. Screen co-formers with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, pyridines). High-throughput crystallization trials in varying solvent systems can reveal stable co-crystal phases. Thermodynamic stability can be assessed via slurry experiments or differential scanning calorimetry (DSC) .
Q. How do protonation states affect the reactivity of this compound in nucleophilic reactions?
The hydrochloride salt’s protonated amine (NH3+) reduces nucleophilicity, making it less reactive in acylation or alkylation compared to the free base. Deprotonation (e.g., using NaHCO3) may restore reactivity. Monitor pH and reaction kinetics via in situ NMR or UV-vis spectroscopy to optimize conditions .
Data Analysis and Contradictions
Q. How should conflicting crystallographic data for this compound derivatives be addressed?
Discrepancies may arise from polymorphism or twinning. Use the SHELX suite to refine structural models against high-resolution data. Compare unit cell parameters and hydrogen-bonding metrics (e.g., bond lengths, angles) with literature. If twinning is suspected, employ TWINLAW or other twin-detection algorithms in SHELXL .
Q. What role does lattice energy play in stabilizing this compound crystals?
Lattice energy calculations (e.g., via DFT or PIXEL methods) quantify contributions from hydrogen bonds, van der Waals interactions, and electrostatic forces. Compare computed energies with experimental melting points or solubility data to rationalize stability trends. High lattice energy often correlates with low solubility in non-polar solvents .
Methodological Resources
- Crystallography : SHELX programs (SHELXL for refinement, SHELXD for structure solution) are industry standards for small-molecule analysis .
- Hydrogen Bond Analysis : Graph set theory (Etter’s framework) and CrystalExplorer enable systematic categorization of interactions .
- Spectroscopy : Brucker NMR spectrometers and Ocean Optics UV-vis systems provide reliable characterization data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
